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SRPKIN-1 functions by covalently and irreversibly binding to SRPK1, which blocks the kinase's ability to
phosphorylate its downstream substrates, particularly Serine/Arginine-rich (SR) splicing factors [1] [2].

The diagram below illustrates the mechanism through which SRPKIN-1 exerts its anti-angiogenic effect.
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This switch in VEGF splicing is critical because the VEGF-A165a isoform promotes the growth of new
blood vessels, which fuels diseases like cancer and wet age-related macular degeneration [2]. In contrast, the
VEGF-A165b isoform acts as an endogenous inhibitor of angiogenesis [2]. In a murine model of laser-
induced choroidal neovascularization (CNV), SRPKIN-1 effectively blocked new blood vessel formation,

demonstrating its therapeutic potential [1] [2].
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Experimental Evidence & Research Applications

Evidence for SRPKIN-1's efficacy and selectivity comes from a range of biochemical, cellular, and in vivo

studies.

Experiment Type Key Findings for SRPKIN-1

In Vitro Kinase Inhibits SRPK1 with an ICso of 35.6 nM; significantly more potent than earlier
Assay reversible inhibitor SRPIN340 (ICso = 367 nM) [1] [3].
Cellular Assay At 200 nM, decreases phosphorylation of SR proteins and converts VEGF splicing

to the anti-angiogenic isoform [3].

In Vivo Model Blocks laser-induced neovascularization in a murine retinal model [1] [2].
Kinome-Wide Demonstrates high selectivity for SRPK1/2 over other kinases [1].
Profiling

Beyond angiogenesis, research indicates SRPKIN-1 has broader applications:

e Cancer: SRPK1 is overexpressed in many cancers (e.g., breast, colon, pancreas) and is linked to
proliferation, invasion, and metastasis [4]. SRPKIN-1 can inhibit these processes by modulating
multiple oncogenic pathways [4].

¢ Novel Functions: Surprisingly, in mouse embryonic stem cells, SRPKIN-1 had a minor effect on SR
protein phosphorylation, suggesting SRPKs may have splicing-independent roles in early
development, such as regulating ubiquitin signaling pathways involved in neurodevelopment [5].

¢ Viral Infections: A 2023 study identified SRPKIN-1 as an inhibitor of Hepatitis B Virus (HBV),
blocking both viral particle formation and early infection steps [6].

Research Context and Considerations

When working with SRPKIN-1, it's helpful to understand its place in the field of SRPK inhibitor

development. The table below compares it with other types of inhibitors.
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Inhibitor Type Example Key Characteristics Considerations
Covalent ATP- SRPKIN-1 Irreversible; high potency; -
competitive potential for longer duration

of action [1] [2].

Reversible ATP- SRPIN340, Reversible binding [2]. Must compete with high cellular ATP

competitive SPHINX31 concentrations; potential for off-
target effects due to conserved ATP
pockets [7].

Protein-Protein  C-DBS Targets docking groove, Newer approach; can overcome
Interaction not ATP site; high resistance from ATP-binding pocket
(PPI) specificity [7]. mutations [7].

A key consideration for any ATP-competitive inhibitor like SRPKIN-1 is the potential for drug resistance.
Mutations in the ATP-binding pocket of kinases can render such drugs ineffective [7]. This has spurred the
development of alternative strategies, such as the covalent PPI inhibitor C-DBS, which targets a specific

lysine in the SRPK docking groove to block substrate binding [7].

Practical Research Guide

o Validated Applications: Your research can build on established protocols using SRPKIN-1 to induce
VEGEF splicing switches [1] [2], study angiogenesis in retinal models [1], or explore its effects in
cancer cell lines with high endogenous SRPK1 expression [4].

e Emerging Research Paths: The compound also opens doors to investigating non-canonical SRPK
functions in stem cells [5] or its novel antiviral effects against HBV [6].

e Handling and Storage: SRPKIN-1 is typically dissolved in DMSO (e.g., 110 mg/mL, 232.79 mM) [3].
The powder should be stored at -20°C, while stock solutions are stable for about a year at -80°C [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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